molecular formula C8H10N2O4S B1464271 6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid CAS No. 1115962-75-8

6-(Dimethylsulfamoyl)pyridine-3-carboxylic acid

Cat. No. B1464271
M. Wt: 230.24 g/mol
InChI Key: DZCJKFFQXFGSDP-UHFFFAOYSA-N
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Patent
US08012998B2

Procedure details

1st step: To a stirred solution of 6-sulfamoyl-nicotinic acid methyl ester (250 mg, 1.15 mmol) in DMF (10 mL) at 0° C. was added NaH (53 mg, 55%, 1.20 mmol). After 10 minutes, MeI (0.079 mL, 1.26 mL) was added. Stirring was continued for one hour before the reaction was quenched upon addition of H2O. The product was extracted with EtOAc, the combined organic layers were dried over Na2SO4 and concentrated under vacuo. Column chromatography (SiO2, EtOAc/H, 1/2) afforded 51 mg of the title compound (19%) as a white solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
53 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
0.079 mL
Type
reactant
Reaction Step Two
Yield
19%

Identifiers

REACTION_CXSMILES
C[O:2][C:3](=[O:14])[C:4]1[CH:9]=[CH:8][C:7]([S:10](=[O:13])(=[O:12])N)=[N:6][CH:5]=1.[H-].[Na+].CI.C[N:20]([CH:22]=O)[CH3:21]>>[CH3:22][N:20]([CH3:21])[S:10]([C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:14])=[O:2])=[CH:5][N:6]=1)(=[O:12])=[O:13] |f:1.2|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
COC(C1=CN=C(C=C1)S(N)(=O)=O)=O
Name
Quantity
53 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
reactant
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.079 mL
Type
reactant
Smiles
CI

Conditions

Stirring
Type
CUSTOM
Details
Stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
was continued for one hour before the reaction
Duration
1 h
CUSTOM
Type
CUSTOM
Details
was quenched upon addition of H2O
EXTRACTION
Type
EXTRACTION
Details
The product was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuo

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
CN(S(=O)(=O)C1=NC=C(C(=O)O)C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: PERCENTYIELD 19%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.